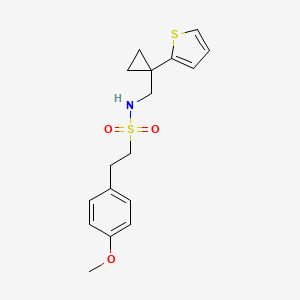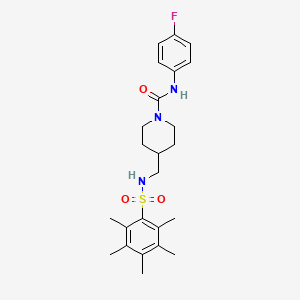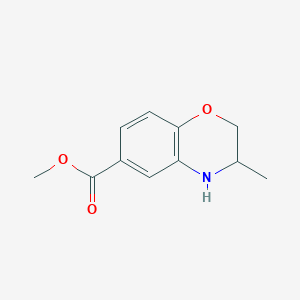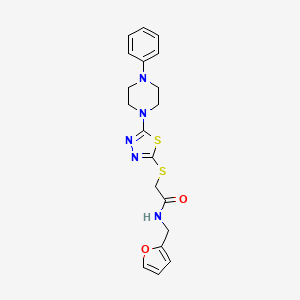
5-Isopropylidene-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropylidene-thiazolidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and applications in medicinal chemistry.
作用機序
Target of Action
5-Isopropylidene-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a heterocyclic compound that has been extensively studied for its biological potential . The primary targets of this compound are DNA gyrase and lipoxygenase . DNA gyrase is an enzyme involved in DNA replication and transcription, while lipoxygenase plays a role in the metabolism of fatty acids .
Mode of Action
The interaction between this compound and its targets results in significant changes. The compound has been found to interact well inside the ATP binding pocket of DNA gyrase, which can potentially inhibit the enzyme’s activity . In addition, it has been shown to inhibit lipoxygenase activity, which can affect lipid metabolism .
Biochemical Pathways
The inhibition of DNA gyrase by this compound can affect DNA replication and transcription, potentially leading to antimicrobial effects . On the other hand, the inhibition of lipoxygenase can disrupt the metabolism of fatty acids, which can have various downstream effects, including antioxidant activity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its targets. For instance, its interaction with DNA gyrase can lead to antimicrobial activity . Additionally, its inhibition of lipoxygenase can result in antioxidant activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the synthesis of thiazolidine-2,4-dione derivatives has been found to be more environmentally friendly when using deep eutectic solvents, which can act as both solvents and catalysts . This suggests that the synthesis environment can impact the properties and efficacy of the compound.
生化学分析
Biochemical Properties
5-Isopropylidene-thiazolidine-2,4-dione, like other thiazolidine-2,4-diones, has been found to interact with various enzymes, proteins, and other biomolecules. For instance, thiazolidine-2,4-diones have been reported to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling . The interaction between thiazolidine-2,4-diones and DNA gyrase has also been explored .
Cellular Effects
Thiazolidine-2,4-diones have been reported to possess extensive biological potential such as antimicrobial, antioxidant, and anticancer activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazolidine-2,4-diones have been found to interact with the ATP binding pocket of DNA gyrase . This interaction could potentially inhibit the activity of DNA gyrase, thereby affecting DNA replication and transcription.
Temporal Effects in Laboratory Settings
Thiazolidine-2,4-diones have been reported to possess antioxidant potential , suggesting that they may have long-term effects on cellular function.
Dosage Effects in Animal Models
Thiazolidine-2,4-dione hybrids have been found to have a significant hypoglycemic effect in mice with hyperglycemia induced by streptozotocin .
Metabolic Pathways
Thiazolidine-2,4-diones have been reported to inhibit aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism.
Transport and Distribution
Thiazolidine-2,4-diones have been reported to interact with DNA gyrase , suggesting that they may be transported into the nucleus where DNA gyrase is located.
Subcellular Localization
Given its reported interaction with DNA gyrase , it may be localized in the nucleus where DNA gyrase is found.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylidene-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with isopropylidene derivatives. One common method is the Knoevenagel condensation reaction, where thiazolidine-2,4-dione reacts with an aldehyde or ketone in the presence of a base, such as piperidine or pyridine, to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For example, deep eutectic solvents can be employed as both solvents and catalysts, reducing the environmental impact of the synthesis process . This method not only improves the yield but also enhances the purity of the final product.
化学反応の分析
Types of Reactions
5-Isopropylidene-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolidine-2,4-dione derivatives .
科学的研究の応用
5-Isopropylidene-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its broad spectrum of biological activities.
5-Benzylidene-thiazolidine-2,4-dione: A derivative with enhanced antimicrobial and anticancer properties.
5-(2,5-Dihydroxybenzylidene)-thiazolidine-2,4-dione: Known for its potent antioxidant activity.
Uniqueness
5-Isopropylidene-thiazolidine-2,4-dione is unique due to its specific isopropylidene substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
5-propan-2-ylidene-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3(2)4-5(8)7-6(9)10-4/h1-2H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWVABKYNPDNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NC(=O)S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/new.no-structure.jpg)





![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate](/img/structure/B2976975.png)
![(3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2976977.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2976978.png)


![N-((3s,5s,7s)-adamantan-1-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2976983.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2976985.png)
![3-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B2976986.png)
